

3-(2,4-dimethylphenyl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(2,4-dimethylphenyl)propanoic Acid

Cat. No.: B130476

[Get Quote](#)

Technical Guide: 3-(2,4-Dimethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethylphenyl)propanoic acid, with the CAS number 1811-85-4, is a member of the arylpropanoic acid class of chemical compounds. This class is of significant interest in medicinal chemistry and drug development, as it includes widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and naproxen. While this specific molecule is not as extensively studied as its more famous counterparts, its structural similarity suggests potential for biological activity, making it a compound of interest for further investigation.

This technical guide provides a comprehensive overview of **3-(2,4-dimethylphenyl)propanoic acid**, including its chemical and physical properties, a proposed synthesis protocol, and predicted spectral data for characterization. Furthermore, it explores its potential mechanism of action within the context of the broader class of arylpropanoic acids and their role as inhibitors of cyclooxygenase (COX) enzymes.

Chemical and Physical Properties

The fundamental properties of **3-(2,4-dimethylphenyl)propanoic acid** are summarized in the table below.

Property	Value
CAS Number	1811-85-4
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
IUPAC Name	3-(2,4-dimethylphenyl)propanoic acid
Synonyms	Benzene propanoic acid, 2,4-dimethyl-; 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID; 2,4-Dimethyl-hydrocinnamic acid
Canonical SMILES	CC1=CC(=C(C=C1)CCC(=O)O)C
Predicted LogP	2.8 - 3.2
Predicted pKa	~4.8

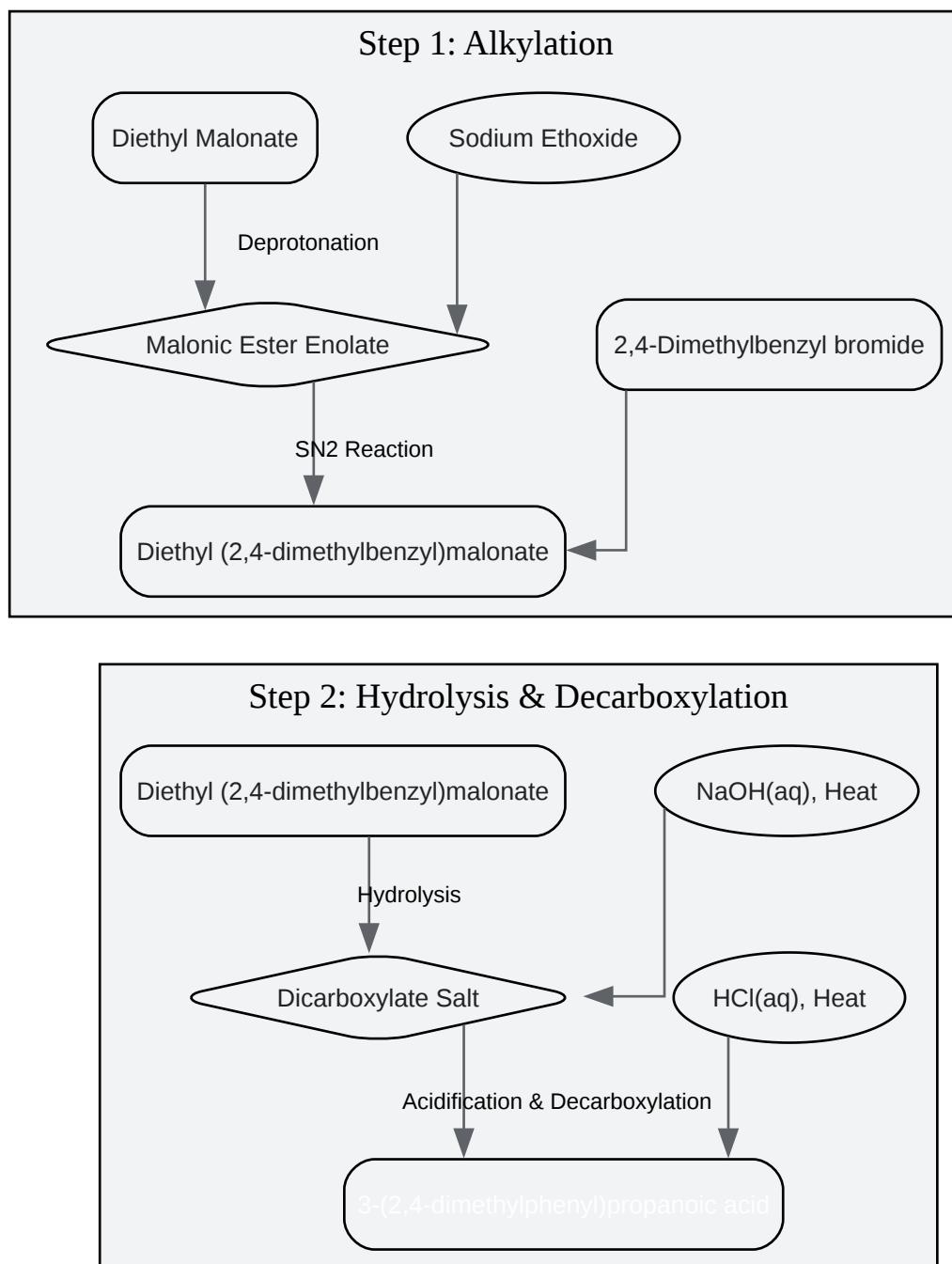
Synthesis and Characterization

While specific literature detailing the synthesis of **3-(2,4-dimethylphenyl)propanoic acid** is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 3-arylpropanoic acids. One such common method is the malonic ester synthesis.

Proposed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a two-step process starting from 2,4-dimethylbenzyl bromide.

Step 1: Diethyl (2,4-dimethylbenzyl)malonate Synthesis


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

- To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
- After stirring for 15-20 minutes, add 2,4-dimethylbenzyl bromide (1.0 equivalent) to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (2,4-dimethylbenzyl)malonate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation to **3-(2,4-dimethylphenyl)propanoic acid**

- To the crude diethyl (2,4-dimethylbenzyl)malonate from the previous step, add an excess of a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.
- Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.
- After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.
- Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.
- Cool the mixture in an ice bath to precipitate the final product, **3-(2,4-dimethylphenyl)propanoic acid**.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.
- Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.

Below is a DOT script representation of the proposed synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Proposed Malonic Ester Synthesis Workflow.

Predicted Spectral Data for Characterization

The following tables summarize the predicted spectral data for **3-(2,4-dimethylphenyl)propanoic acid** based on its chemical structure and data from similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	broad singlet	1H	-COOH
~7.0 - 7.1	multiplet	3H	Aromatic protons
~2.9	triplet	2H	- $\text{CH}_2\text{-Ar}$
~2.6	triplet	2H	- $\text{CH}_2\text{-COOH}$
~2.3	singlet	3H	Ar- CH_3
~2.2	singlet	3H	Ar- CH_3

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~179	-COOH
~136	Aromatic C (quaternary)
~135	Aromatic C (quaternary)
~131	Aromatic C-H
~129	Aromatic C-H
~126	Aromatic C-H
~125	Aromatic C (quaternary)
~35	-CH ₂ -COOH
~29	-CH ₂ -Ar
~21	Ar-CH ₃
~19	Ar-CH ₃

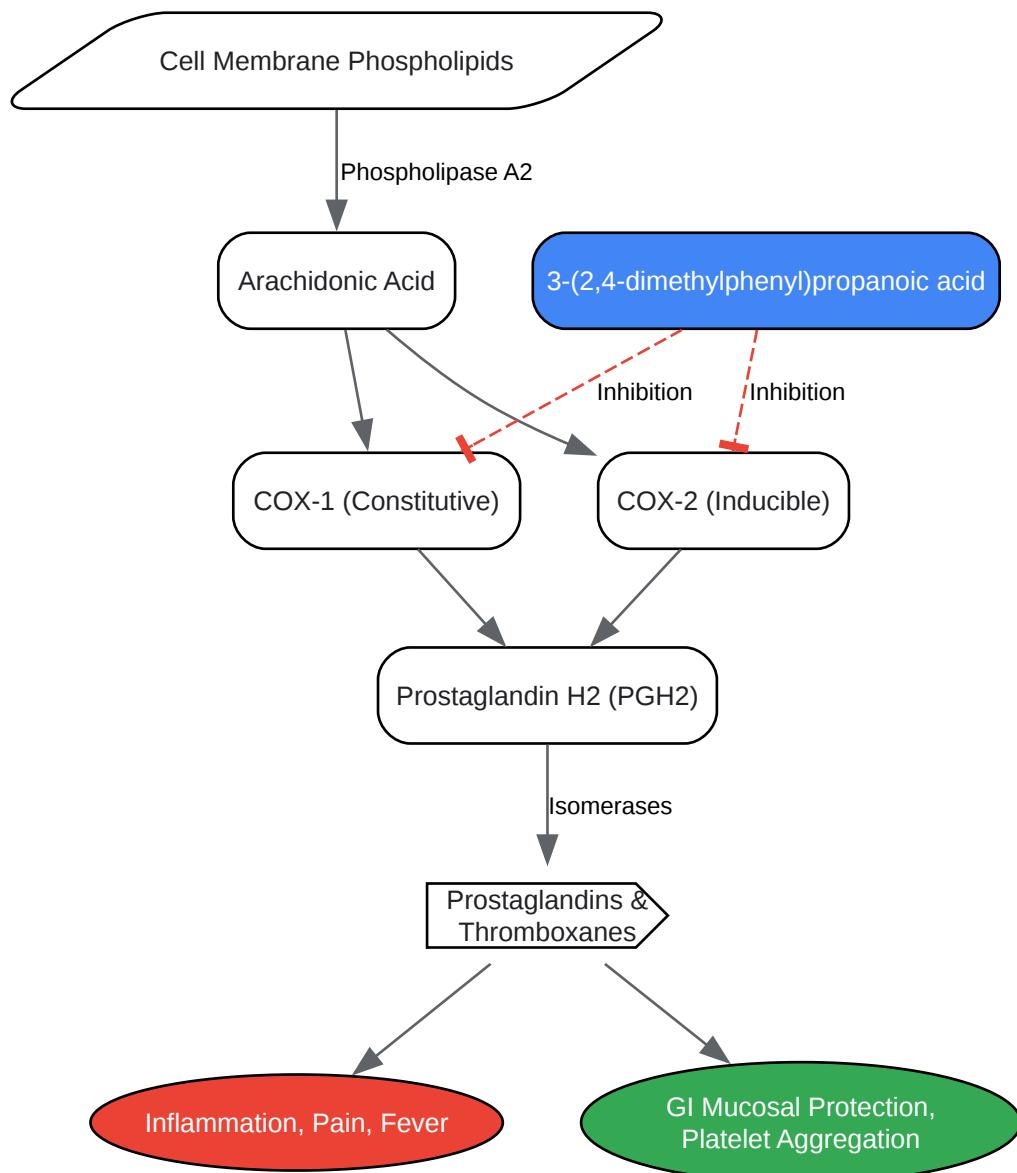
Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch of carboxylic acid dimer
2960-2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch of carboxylic acid dimer
~1615, ~1500	Medium-Weak	C=C stretch (aromatic)
~1410	Medium	O-H bend (in-plane)
~1250	Strong	C-O stretch
~920	Broad	O-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Predicted Fragment
178	$[M]^+$ (Molecular Ion)
160	$[M - H_2O]^+$
133	$[M - COOH]^+$
119	$[C_9H_{11}]^+$ (Tropylium-like ion from benzylic cleavage)
91	$[C_7H_7]^+$ (Tropylium ion)

Potential Biological Activity and Mechanism of Action


Arylpropanoic acids are a well-established class of NSAIDs, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[\[1\]](#) These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[\[2\]](#)

- COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
- COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[\[1\]](#)

Given its structure, it is plausible that **3-(2,4-dimethylphenyl)propanoic acid** could act as a COX inhibitor. The propanoic acid moiety is crucial for binding to the active site of the COX enzymes, while the substituted phenyl group contributes to the binding affinity and selectivity. The 2,4-dimethyl substitution pattern on the phenyl ring would influence the compound's lipophilicity and steric interactions within the enzyme's active site, potentially modulating its potency and selectivity for COX-1 versus COX-2.

The general signaling pathway for COX inhibition by arylpropanoic acids is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [3-(2,4-dimethylphenyl)propanoic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130476#3-2-4-dimethylphenyl-propanoic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com